molecular formula C17H19N3O2 B5784082 N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No. B5784082
M. Wt: 297.35 g/mol
InChI Key: FKXYZYIUEODLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a chemical compound that has garnered significant attention in scientific research. It is a benzimidazole derivative that has shown promising results in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood. However, studies have shown that it may exert its biological effects through the inhibition of certain enzymes or proteins. For example, N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, which may explain the anticancer and antitumor activities of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation and pain. N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is its versatility in various fields of study. It has shown potential as a therapeutic agent for various diseases, and its mechanism of action makes it an interesting subject for further investigation. However, one limitation of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine as a combination therapy with other anticancer or antimicrobial agents. Furthermore, the elucidation of the exact mechanism of action of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine can lead to the development of more targeted and effective therapeutic strategies.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form N-(2,4-dimethoxybenzyl)-methylamine. This intermediate is then reacted with o-phenylenediamine to form N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine. The synthesis of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been reported in various research articles, and the yield and purity of the compound depend on the reaction conditions.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antitumor activities. N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been studied for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-15-8-13(5-7-16(15)20)18-10-12-4-6-14(21-2)9-17(12)22-3/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXYZYIUEODLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine

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